An In-depth Technical Guide to 1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and development. Drawing from established synthetic methodologies and analytical principles, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors. We will delve into the core chemical properties, a detailed synthesis protocol, analytical characterization, and essential safety considerations for this compound.
Introduction: The Significance of the Piperidine-2,6-dione Scaffold
The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in medicinal chemistry.[1] It forms the core structure of several blockbuster drugs, most notably thalidomide and its analogues (lenalidomide and pomalidomide), which are widely used in the treatment of multiple myeloma and other hematological malignancies.[1] The therapeutic efficacy of these molecules is largely attributed to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby modulating the degradation of specific protein targets.[1]
The N-substituted derivatives of piperidine-2,6-dione are of particular interest as they allow for the attachment of various functional groups, enabling the development of novel chemical entities with tailored pharmacological profiles. 1-(2-Aminoethyl)piperidine-2,6-dione, in its hydrochloride salt form for improved solubility and stability, represents a key intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where the primary amine can serve as a versatile attachment point for linkers.
Physicochemical Properties
While specific experimental data for 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride is not extensively published, we can infer its key properties based on its structure and data from related compounds. The free base of this compound is identified by the CAS number 1156764-82-7.[2]
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₇H₁₃ClN₂O₂ | Calculated from structure |
| Molecular Weight | 208.64 g/mol | Calculated from structure |
| Appearance | White to off-white crystalline solid | Inferred from related hydrochloride salts of amines |
| Melting Point | >200 °C (with decomposition) | Inferred from related compounds like 3-Aminopiperidine-2,6-dione hydrochloride[3] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Stability | Stable under standard laboratory conditions. Hygroscopic, store in a dry environment. | General property of hydrochloride salts of amines. |
Synthesis of 1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride
The synthesis of the target compound can be achieved through a straightforward two-step process: N-alkylation of piperidine-2,6-dione (glutarimide) followed by conversion to the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(2,6-dioxopiperidin-1-yl)ethyl)carbamate (Boc-protected Intermediate)
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To a solution of glutarimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of 1-(2-Aminoethyl)piperidine-2,6-dione (Free Base)
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Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq), at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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If TFA was used, dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate to obtain the free base. If HCl in dioxane was used, the product may precipitate as the hydrochloride salt directly.
Step 3: Formation of 1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride
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Dissolve the free base (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
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Slowly add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl bridge, the piperidine ring protons, and the amine protons. The chemical shifts will be influenced by the protonation state of the amine.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons, the carbons of the piperidine ring, and the carbons of the N-ethyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C-H stretch (alkane) | 2950-2850 |
| C=O stretch (imide) | ~1700 and ~1750 (two bands) |
| N-H bend (amine salt) | ~1600 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion peak for the free base ([M+H]⁺) at m/z corresponding to the protonated form of C₇H₁₂N₂O₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS would likely involve cleavage of the N-ethyl side chain and fragmentation of the piperidine-2,6-dione ring.[4][5]
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
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Potential Applications in Research and Drug Development
The primary amine handle on 1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride makes it a valuable building block for further chemical modifications. Its most promising application lies in the field of targeted protein degradation.
PROTAC Development
The piperidine-2,6-dione moiety can serve as a Cereblon (CRBN) E3 ligase ligand. The terminal amino group provides a convenient point for attaching a linker, which can then be connected to a ligand for a protein of interest (POI). This forms a PROTAC molecule that can induce the ubiquitination and subsequent degradation of the POI.
Caption: Conceptual workflow of a PROTAC utilizing the target compound.
Conclusion
1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride is a valuable chemical entity with significant potential in modern drug discovery, particularly as a versatile building block for the synthesis of targeted protein degraders. This guide provides a foundational understanding of its synthesis, predicted properties, and analytical characterization, along with essential safety guidelines. As with any novel compound, researchers are advised to perform their own experimental verification and risk assessments before use.
References
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PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
- Chen, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen.
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SIELC Technologies. (2018, February 16). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved from [Link]
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Chemfinder. (n.d.). 1-(2-Aminoethyl)piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione (1) and 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione (2a–c). Retrieved from [Link]
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